Ethyl (2-iodobenzoyl)acetate chemical properties
Ethyl (2-iodobenzoyl)acetate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl (2-iodobenzoyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed exploration of Ethyl (2-iodobenzoyl)acetate, a pivotal chemical intermediate. The document is structured to provide an in-depth understanding of its properties, synthesis, and applications, particularly within the realm of medicinal chemistry and drug development. As a multifunctional synthon, its strategic importance is derived from the synergistic reactivity of its β-keto ester moiety and the ortho-iodinated phenyl ring.[1]
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. These characteristics govern its behavior in reaction media, dictate purification strategies, and provide the basis for its structural elucidation.
Table 1: Physicochemical Properties of Ethyl (2-iodobenzoyl)acetate
| Property | Value | Source(s) |
| CAS Number | 90034-85-8 | [2][3] |
| Molecular Formula | C₁₁H₁₁IO₃ | [2][3] |
| Molecular Weight | 318.11 g/mol | [2][3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not specified in search results. | N/A |
| Boiling Point | 163-165 °C at 23 mmHg | [4] |
| Density | 1.609 g/mL at 25 °C (for the 4-iodo isomer) | [5][6] |
| Solubility | Soluble in organic solvents such as ethyl acetate and dichloromethane. | [7][8][9][10] |
Spectroscopic Data Interpretation:
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¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals that confirm the structure of Ethyl (2-iodobenzoyl)acetate. A triplet corresponding to the methyl (CH₃) protons of the ethyl group is expected around 1.3 ppm, while the methylene (CH₂) protons of the same group appear as a quartet near 4.1 ppm.[11] The protons on the aromatic ring will produce a complex multiplet pattern in the aromatic region. A key feature is the methylene group flanked by the two carbonyls (the "acetate" part), which would appear as a distinct singlet.
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¹³C NMR Spectroscopy : The ¹³C NMR spectrum will corroborate the structure with signals for the two distinct carbonyl carbons (ketone and ester), the carbons of the disubstituted aromatic ring, and the carbons of the ethyl group.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands for the two carbonyl (C=O) groups. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower frequency, around 1680-1700 cm⁻¹.
Synthesis, Reactivity, and Mechanistic Insights
The synthetic utility of Ethyl (2-iodobenzoyl)acetate is predicated on its efficient preparation and its predictable, versatile reactivity. The presence of the ortho-iodine atom is a key feature, providing a reactive handle for a multitude of synthetic transformations.[1]
Synthesis Protocol: Claisen Condensation
The most common laboratory synthesis of β-keto esters like Ethyl (2-iodobenzoyl)acetate is the Claisen condensation. This protocol outlines a generalized, reliable procedure.
Experimental Protocol: Synthesis of Ethyl (2-iodobenzoyl)acetate
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Preparation of the Acylating Agent : 2-Iodobenzoic acid is converted to its more reactive acyl chloride derivative, 2-iodobenzoyl chloride. This is typically achieved by refluxing the acid with an excess of thionyl chloride (SOCl₂) until gas evolution ceases. Excess thionyl chloride is then removed under reduced pressure. Acyl chlorides are highly reactive acylating agents due to the excellent leaving group ability of the chloride ion.[12]
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Enolate Formation : In a separate flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is used as a strong base to deprotonate ethyl acetate, forming the nucleophilic ethyl acetate enolate. This reaction is typically performed in an anhydrous ether solvent at a reduced temperature to control reactivity.
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Condensation Reaction : The 2-iodobenzoyl chloride, dissolved in an anhydrous solvent, is added dropwise to the prepared ethyl acetate enolate solution at a low temperature (e.g., 0 °C to room temperature). The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride.
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Work-up and Purification : Upon completion, the reaction is quenched with a dilute acid solution. The organic product is extracted into a suitable solvent like diethyl ether or ethyl acetate. The organic layer is then washed with a base (like sodium bicarbonate solution) to remove any unreacted acidic starting material, followed by a brine wash. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is evaporated.
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Purification : The crude product is purified via vacuum distillation or flash column chromatography on silica gel to yield pure Ethyl (2-iodobenzoyl)acetate.[13]
Core Reactivity and Applications in Heterocyclic Synthesis
The dual functionality of Ethyl (2-iodobenzoyl)acetate makes it an exceptionally valuable precursor for complex molecular architectures, particularly heterocyclic systems which are prevalent in pharmaceuticals.
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Palladium-Catalyzed Cross-Coupling : The carbon-iodine bond is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1] This allows for the strategic introduction of various carbon or heteroatom substituents at the ortho position of the benzoyl ring.
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Intramolecular Cyclization : Following a cross-coupling reaction, the newly introduced substituent can undergo an intramolecular cyclization with the β-keto ester moiety. This powerful one-pot or two-step sequence provides efficient access to a diverse array of fused heterocyclic systems, such as quinolines, quinolones, and indoles.[1]
The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds starting from Ethyl (2-iodobenzoyl)acetate.
Caption: Synthetic workflow from Ethyl (2-iodobenzoyl)acetate to complex heterocycles.
Significance in Drug Development
Heterocyclic compounds are a cornerstone of modern medicine.[14][15] The ability to efficiently construct complex heterocyclic scaffolds makes Ethyl (2-iodobenzoyl)acetate a valuable building block in drug discovery programs.[16] Its derivatives are investigated for a wide range of therapeutic applications, including the development of antitumor agents and sirtuin inhibitors.[14][15] The synthetic flexibility it offers allows for the creation of large libraries of related compounds for biological screening, accelerating the identification of new lead compounds.[1]
Safety and Handling
As with all laboratory chemicals, Ethyl (2-iodobenzoyl)acetate should be handled with appropriate safety precautions. It is classified as a skin and eye irritant.[17] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7][17][18] All manipulations should be performed in a well-ventilated fume hood.[7] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8][9][18]
References
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